5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s thiazole ring allows it to bind effectively to these enzymes, potentially inhibiting their activity and altering metabolic pathways .
Cellular Effects
The effects of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, altering the metabolism of other compounds. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
The synthesis of 5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation:
Coupling with Thiophene: The final step involves coupling the sulfonamide-thiazole intermediate with a thiophene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Scientific Research Applications
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Comparison with Similar Compounds
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
IUPAC Name |
5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c1-10-2-7-13(23-10)14(19)17-11-3-5-12(6-4-11)24(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNZQYALPSQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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